Cas no 136309-14-3 (5-methoxy-N,N-dimethylpyrazin-2-amine)

5-Methoxy-N,N-dimethylpyrazin-2-amine is a heterocyclic amine derivative featuring a pyrazine core substituted with a methoxy group at the 5-position and dimethylamino functionality at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The electron-donating methoxy and dimethylamino groups enhance its reactivity in nucleophilic and electrophilic substitution reactions, making it a versatile intermediate. Its well-defined structure and moderate stability under standard conditions facilitate its use in synthetic applications. The compound is typically handled under inert conditions to preserve its integrity. Further studies may explore its utility in medicinal chemistry or material science.
5-methoxy-N,N-dimethylpyrazin-2-amine structure
136309-14-3 structure
商品名:5-methoxy-N,N-dimethylpyrazin-2-amine
CAS番号:136309-14-3
MF:C7H11N3O
メガワット:153.182
CID:2663044
PubChem ID:23273475

5-methoxy-N,N-dimethylpyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-Methoxy-N,N-dimethyl-2-pyrazinamine
    • 136309-14-3
    • 5-methoxy-N,N-dimethylpyrazin-2-amine
    • PYRAZINAMINE, 5-METHOXY-N,N-DIMETHYL
    • DTXSID20878965
    • インチ: InChI=1S/C7H11N3O/c1-10(2)6-4-9-7(11-3)5-8-6/h4-5H,1-3H3
    • InChIKey: LNKPVHCHJHAYEV-UHFFFAOYSA-N
    • ほほえんだ: CN(C)C1=NC=C(N=C1)OC

計算された属性

  • せいみつぶんしりょう: 153.090211983g/mol
  • どういたいしつりょう: 153.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 38.2Ų

5-methoxy-N,N-dimethylpyrazin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM334849-1g
5-Methoxy-N,N-dimethylpyrazin-2-amine
136309-14-3 95%+
1g
$684 2023-01-19
Alichem
A099001652-1g
5-Methoxy-N,N-dimethylpyrazin-2-amine
136309-14-3 97%
1g
677.16 USD 2021-06-01
Chemenu
CM334849-1g
5-Methoxy-N,N-dimethylpyrazin-2-amine
136309-14-3 95%+
1g
$705 2021-08-18

5-methoxy-N,N-dimethylpyrazin-2-amine 関連文献

5-methoxy-N,N-dimethylpyrazin-2-amineに関する追加情報

Introduction to 5-methoxy-N,N-dimethylpyrazin-2-amine (CAS No. 136309-14-3)

5-methoxy-N,N-dimethylpyrazin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 136309-14-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of a methoxy group at the 5-position and dimethylamino groups at the 1- and 3-positions imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural features of 5-methoxy-N,N-dimethylpyrazin-2-amine contribute to its potential biological activity. Pyrazine derivatives are well-known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The methoxy group enhances lipophilicity, while the dimethylamino substituents increase basicity, which can influence its interaction with biological targets. These characteristics make it an attractive candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazine derivatives due to their favorable pharmacokinetic profiles and low toxicity. 5-methoxy-N,N-dimethylpyrazin-2-amine has been explored in several preclinical studies for its potential role in modulating various biological pathways. Its ability to interact with enzymes and receptors has led researchers to investigate its efficacy in treating conditions such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

One of the most compelling aspects of 5-methoxy-N,N-dimethylpyrazin-2-amine is its versatility as a chemical scaffold. By modifying its structure, scientists can fine-tune its pharmacological properties to achieve desired therapeutic effects. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer progression. This has prompted further research into developing analogs with enhanced selectivity and potency.

The synthesis of 5-methoxy-N,N-dimethylpyrazin-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protecting group strategies are commonly used in its preparation.

Recent advancements in computational chemistry have also played a crucial role in understanding the molecular interactions of 5-methoxy-N,N-dimethylpyrazin-2-amine with biological targets. Molecular docking studies have revealed its potential binding affinity to various proteins and enzymes, providing insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by allowing researchers to predict the efficacy of different derivatives before conducting costly experimental trials.

The pharmacological profile of 5-methoxy-N,N-dimethylpyrazin-2-amine has been further elucidated through in vitro and in vivo studies. These experiments have demonstrated its ability to modulate key signaling pathways involved in disease pathogenesis. For example, research has shown that this compound can inhibit the activity of kinases and phosphodiesterases, which are critical targets in cancer therapy. Additionally, its anti-inflammatory properties have been attributed to its ability to suppress the production of pro-inflammatory cytokines.

The safety profile of 5-methoxy-N,N-dimethylpyrazin-2-amine is another area of active investigation. Preclinical toxicology studies have assessed its acute and chronic toxicity levels, providing valuable data on its safety margins. These studies have indicated that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, additional research is needed to fully characterize its long-term safety profile.

The future directions for research on 5-methoxy-N,N-dimethylpyrazin-2-amine include exploring its potential applications in combination therapies. By pairing it with other bioactive compounds, researchers aim to enhance therapeutic outcomes while minimizing side effects. Furthermore, efforts are underway to develop novel formulations that improve bioavailability and target specificity. These advancements could pave the way for new treatment strategies across multiple therapeutic areas.

In conclusion,5-methoxy-N,N-dimethylpyrazin-2-amine (CAS No. 136309-14-3) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique chemical properties and favorable pharmacological profile make it an attractive candidate for drug development. With ongoing research focused on optimizing synthesis methods, understanding molecular interactions, and assessing safety profiles, this compound holds promise for addressing various medical challenges in the future.

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